Diethyl (1,3-dithian-5-ylidene)propanedioate
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Overview
Description
Diethyl (1,3-dithian-5-ylidene)propanedioate is an organic compound that belongs to the class of dithianes It is characterized by the presence of a 1,3-dithiane ring, which is a six-membered ring containing two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (1,3-dithian-5-ylidene)propanedioate can be synthesized through the reaction of diethyl malonate with 1,3-propanedithiol in the presence of a Lewis acid catalyst. The reaction typically involves the formation of a dithiane ring by the condensation of the dithiol with the carbonyl groups of diethyl malonate .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Diethyl (1,3-dithian-5-ylidene)propanedioate undergoes various types of chemical reactions, including:
Substitution: The dithiane ring can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Alkyl halides, Lewis acids
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Diols
Substitution: Alkylated dithianes
Scientific Research Applications
Diethyl (1,3-dithian-5-ylidene)propanedioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl (1,3-dithian-5-ylidene)propanedioate involves its reactivity with electrophiles and nucleophiles. The dithiane ring acts as a nucleophile, attacking electrophilic centers in various reactions. The sulfur atoms in the ring can also participate in redox reactions, leading to the formation of sulfoxides and sulfones .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolanes: These compounds are similar to dithianes but contain a five-membered ring with two sulfur atoms.
Diethyl malonate: This compound is a precursor in the synthesis of diethyl (1,3-dithian-5-ylidene)propanedioate and shares some reactivity patterns.
Uniqueness
This compound is unique due to its six-membered dithiane ring, which provides distinct reactivity compared to five-membered dithiolanes. The presence of the dithiane ring allows for specific redox and substitution reactions that are not as readily achievable with other similar compounds .
Properties
CAS No. |
64211-38-7 |
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Molecular Formula |
C11H16O4S2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
diethyl 2-(1,3-dithian-5-ylidene)propanedioate |
InChI |
InChI=1S/C11H16O4S2/c1-3-14-10(12)9(11(13)15-4-2)8-5-16-7-17-6-8/h3-7H2,1-2H3 |
InChI Key |
YXCPXXXMHXJKSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1CSCSC1)C(=O)OCC |
Origin of Product |
United States |
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